2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is known for its diverse biological activities and is often found in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethyl, fluorobenzoyl, and acetamide groups. Common reagents used in these reactions include ethylating agents, fluorobenzoyl chloride, and acetamide derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on its effects on various biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide include other quinoline derivatives with various substituents. Examples include:
- 2-[6-ethyl-3-(4-chlorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
- 2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorobenzoyl group, for example, could enhance its biological activity or alter its chemical reactivity compared to similar compounds with different substituents.
Biological Activity
The compound 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline core with substituents that enhance its biological properties. The presence of the 4-fluorobenzoyl group is particularly significant as fluorinated compounds often exhibit improved pharmacokinetic properties.
Property | Value |
---|---|
Molecular Formula | C23H24FN3O2 |
Molecular Weight | 397.45 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. The 4-fluorobenzoyl moiety in this compound may enhance its interaction with bacterial targets, making it effective against various strains, including resistant ones such as Staphylococcus aureus . Studies have shown that the antibacterial potency increases with specific substituents on the benzoyl group, suggesting a structure-activity relationship (SAR) that warrants further investigation.
Antitumor Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit cell proliferation in cancer cell lines has been demonstrated in vitro. A study highlighted that similar compounds showed promise in targeting specific pathways involved in tumor growth . The mechanism of action may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes, including kinases involved in cancer progression. For instance, derivatives with similar structures have been reported to inhibit RET kinase activity, which plays a crucial role in certain cancers . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorobenzoyl group enhances binding affinity to these targets, potentially increasing the efficacy of the compound. Mechanistically, it may act by:
- Binding to Enzymes/Receptors: Modulating their activity and affecting downstream signaling pathways.
- Inducing Apoptosis: Triggering programmed cell death in cancerous cells.
- Inhibiting Cell Proliferation: Preventing the replication of harmful cells.
Case Studies
- Antibacterial Efficacy: A study evaluated the antibacterial activity of several fluorinated compounds against methicillin-resistant Staphylococcus aureus. Results indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced antibacterial effects .
- Anticancer Activity: In vitro tests on similar quinoline derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored as an anticancer agent .
- Kinase Inhibition: Research on related benzamide derivatives revealed their potential as RET kinase inhibitors, leading to decreased tumor viability and proliferation in treated cell lines .
Properties
IUPAC Name |
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O3/c1-3-18-6-13-24-22(14-18)27(33)23(26(32)19-7-9-20(28)10-8-19)15-30(24)16-25(31)29-21-11-4-17(2)5-12-21/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQJYGNBDILCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.